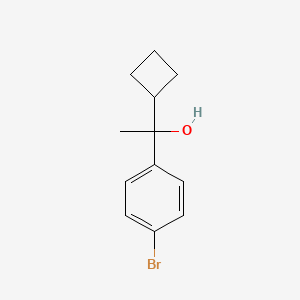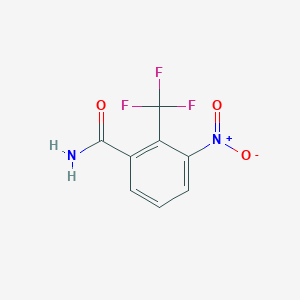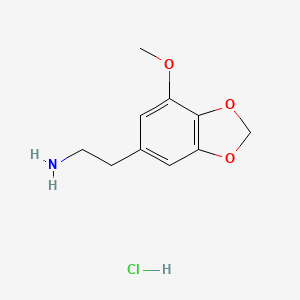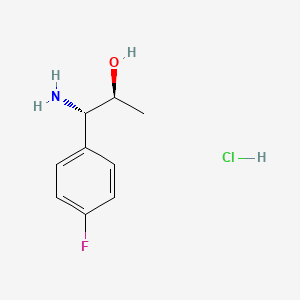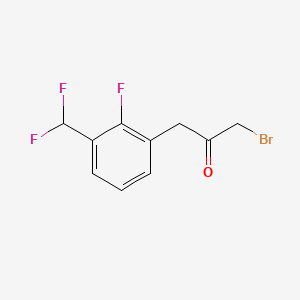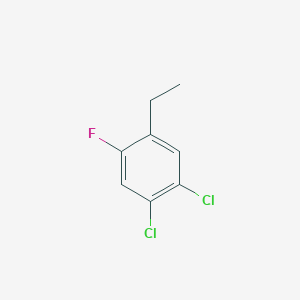
1,2-Dichloro-4-ethyl-5-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-ethyl-5-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethyl group, and one fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-ethyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethyl-5-fluorobenzene, followed by further chlorination to introduce the second chlorine atom at the 1-position. The reaction conditions typically involve the use of chlorine gas and a catalyst such as iron(III) chloride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can improve the stability and efficiency of the process, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
1,2-Dichloro-4-ethyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine gas, bromine, and nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate the substitution of chlorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ethyl group.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the ethyl group.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile or nucleophile used.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alkanes and other reduced forms of the compound.
科学的研究の応用
1,2-Dichloro-4-ethyl-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 1,2-Dichloro-4-ethyl-5-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine and fluorine atoms on the benzene ring make it reactive towards various nucleophiles and electrophiles, allowing it to participate in a wide range of chemical reactions. The ethyl group can also undergo oxidation and reduction, further diversifying its reactivity .
類似化合物との比較
Similar Compounds
1,2-Dichloro-4-ethylbenzene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
1,2-Dichloro-5-fluorobenzene: Lacks the ethyl group, affecting its reactivity and physical properties.
4-Ethyl-5-fluorobenzene: Lacks the chlorine atoms, making it less versatile in substitution reactions.
Uniqueness
1,2-Dichloro-4-ethyl-5-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, along with an ethyl group on the benzene ring. This combination of substituents enhances its reactivity and makes it suitable for a wide range of chemical reactions and applications .
特性
分子式 |
C8H7Cl2F |
|---|---|
分子量 |
193.04 g/mol |
IUPAC名 |
1,2-dichloro-4-ethyl-5-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4H,2H2,1H3 |
InChIキー |
ABYWBTSGDCZVTK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


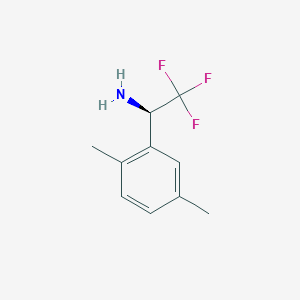

![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
